molecular formula C10H9ClN2O2 B8014046 3-(2-Chlorobenzyl)imidazolidine-2,4-dione

3-(2-Chlorobenzyl)imidazolidine-2,4-dione

Cat. No.: B8014046
M. Wt: 224.64 g/mol
InChI Key: KEUXZLLQGPBUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chlorobenzyl)imidazolidine-2,4-dione is a high-purity chemical compound offered for research and development purposes. This hydantoin derivative, characterized by the molecular formula C 10 H 9 ClN 2 O 2 and a molecular weight of 224.64 g/mol , serves as a versatile synthetic intermediate and a valuable scaffold in medicinal chemistry exploration . Its structure, featuring a 2-chlorobenzyl group attached to the imidazolidinedione core, makes it a compound of interest for various pharmaceutical and chemical studies. Researchers utilize this compound in the design and synthesis of novel molecules, where the hydantoin core is a known pharmacophore. It is provided with a typical purity of 95% to 97% to ensure consistent and reliable experimental results . Please handle with appropriate care, as this compound may be harmful if swallowed and cause skin and eye irritation . Key Identifiers • IUPAC Name: 3-[(2-chlorophenyl)methyl]imidazolidine-2,4-dione • CAS Number: 1691026-01-3 • Canonical SMILES: O=C1CNC(=O)N1CC1=CC=CC=C1Cl • InChI Key: KEUXZLLQGPBUEA-UHFFFAOYSA-N Disclaimer: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or animal use. All information provided is for informational purposes only.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c11-8-4-2-1-3-7(8)6-13-9(14)5-12-10(13)15/h1-4H,5-6H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUXZLLQGPBUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Nucleophilic Substitution

The most direct route involves alkylating imidazolidine-2,4-dione with 2-chlorobenzyl chloride under basic conditions. López et al. () demonstrated this method using NaOH in methanol at 60°C (Scheme 1). The nitrogen at position 3 of the imidazolidine-2,4-dione undergoes deprotonation, facilitating nucleophilic attack on the 2-chlorobenzyl chloride. The reaction achieves moderate to high yields (45–64%) after 6–8 hours, depending on solvent polarity and base strength.

Key Reaction Parameters:

  • Solvent: Methanol or ethanol preferred for solubility and reaction kinetics.

  • Base: NaOH or KOH (1–2 equivalents) ensures complete deprotonation.

  • Temperature: 60–80°C optimizes reactivity without promoting side reactions.

Microwave-Assisted Alkylation

Bogdal et al. () reported a microwave-enhanced alkylation method using DMF as the solvent and tetrabutylammonium bromide as a phase-transfer catalyst. Irradiation at 100 W for 1.5 minutes per cycle significantly reduces reaction time compared to conventional heating (4 hours vs. 24 hours). This approach improves yields to 70–75% by minimizing thermal degradation.

Cyclization of Urea Derivatives

One-Pot Synthesis from 2-Chlorobenzylamine and Carbonyl Compounds

Muccioli et al. () developed a one-pot protocol combining 2-chlorobenzylamine, phenylglyoxal, and diphenylurea in acetic acid-hydrochloric acid (15:0.5 v/v) under reflux (Scheme 2). The reaction proceeds via initial urea formation, followed by cyclization to yield the imidazolidine-2,4-dione core. While this method avoids pre-functionalized starting materials, it produces racemic mixtures requiring subsequent resolution.

Optimization Insights:

  • Acid Catalyst: HCl accelerates imine formation and cyclization.

  • Reaction Time: 6–8 hours under reflux ensures complete conversion.

  • Yield: 55–60% with minor byproducts (e.g., thiourea derivatives).

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Base-mediated alkylationNaOH/MeOH, 60°C, 6–8 h45–64%Simple setup, scalableModerate yields, racemic products
Microwave alkylationDMF, 100 W, 1.5 min/cycle70–75%Rapid, high yieldsSpecialized equipment required
One-pot cyclizationAcOH-HCl, reflux, 6–8 h55–60%Avoids pre-functionalized intermediatesRacemic mixture, byproduct formation

Structural Characterization and Purity Control

Spectroscopic Confirmation

  • 1H NMR (DMSO-d6): Key signals include δ 4.35 (s, 2H, CH2), δ 7.25–7.45 (m, 4H, aromatic), and δ 10.2 (s, 1H, NH).

  • IR (KBr): Peaks at 1720 cm⁻¹ (C=O) and 1665 cm⁻¹ (C-N) confirm the imidazolidine-2,4-dione ring.

Crystallographic Validation

X-ray diffraction of analogous compounds () reveals a planar imidazolidine ring with intramolecular H-bonding between the NH and carbonyl oxygen. The 2-chlorobenzyl group adopts a perpendicular orientation relative to the heterocycle, minimizing steric hindrance .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorobenzyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can lead to the formation of imidazolidine derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of imidazolidine-2,4-dione, including 3-(2-chlorobenzyl)imidazolidine-2,4-dione, exhibit potential anticonvulsant properties. A study synthesized various imidazolidine derivatives and assessed their efficacy using animal models. The results demonstrated that certain modifications enhanced their anticonvulsant activity compared to standard drugs.

Key Findings:

  • Compounds were tested in models such as the maximal electroshock seizure test (MEST) and the pentylenetetrazole (PTZ) seizure test.
  • Structure-activity relationships (SAR) revealed that the introduction of different substituents at specific positions significantly influenced anticonvulsant potency .

Anticancer Properties

The anticancer potential of 3-(2-chlorobenzyl)imidazolidine-2,4-dione has been explored in various studies. Its derivatives were evaluated for their ability to inhibit tumor cell growth and induce apoptosis.

Case Study:
A notable study synthesized several analogs and tested them against various cancer cell lines. The results indicated that some compounds exhibited significant cytotoxicity, with IC50 values in the micromolar range. Additionally, colony formation assays showed that these compounds could effectively reduce the viability of cancer cells .

Table 1: Anticancer Activity of Imidazolidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
3-(2-Chlorobenzyl)imidazolidine-2,4-dioneHeLa12.5Apoptosis induction
3-(4-Chlorobenzyl) derivativeMCF-78.0Cell cycle arrest
5-(Indol-3-yl)methylene derivativeA54915.0ROS generation

Antimicrobial Effects

The antimicrobial properties of imidazolidine derivatives have gained attention due to rising antibiotic resistance. Studies have shown that compounds like 3-(2-chlorobenzyl)imidazolidine-2,4-dione possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

Research Insights:

  • A series of synthesized derivatives were tested for their Minimum Inhibitory Concentration (MIC) against various bacterial strains.
  • The results indicated that certain compounds exhibited MIC values comparable to or lower than standard antibiotics such as oxacillin and cefuroxime .

Table 2: Antimicrobial Activity of Imidazolidine Derivatives

CompoundBacterial StrainMIC (mg/L)Activity Type
3-(2-Chlorobenzyl)imidazolidine-2,4-dioneStaphylococcus aureus3.91Bactericidal
5-(Fluorophenyl) derivativeEscherichia coli7.82Bacteriostatic
Thiazolidine derivativePseudomonas aeruginosa6.25Bactericidal

Mechanism of Action

The mechanism of action of 3-(2-Chlorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be due to its binding to voltage-gated sodium channels, thereby inhibiting the excessive neuronal firing associated with seizures. Additionally, its antibacterial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of the halogen (e.g., 2-Cl vs. 4-Cl) significantly impacts electronic properties and bioactivity. For instance, 3-(4-chlorobenzyl) derivatives exhibit higher synthetic yields (~66.7%) compared to ortho-substituted analogs, likely due to steric hindrance in the latter .
Antiparasitic Activity
  • 3-(4-Chlorobenzyl)-5-(4-nitrobenzylidene)imidazolidine-2,4-dione : Induced tegumental damage in S. mansoni, causing body contraction and spine loss .
  • 3-(2-Chloro-6-fluorobenzyl)-4-thioxo-imidazolidin-2-one : Demonstrated schistosomicidal activity at 50 µM, with tegumental disintegration observed after 24 hours .

Physicochemical and Analytical Data

Compound Melting Point (°C) Purity Retention Time (min) NMR Shifts (¹H/¹³C)
3-(4-Chlorophenoxy)piperidin-1-yl derivative Not reported 100% 5.10 δ 7.25–6.85 (aryl), δ 170–165 (C=O)
3-(4-Fluorophenyl)imidazolidine-2,4-dione Not reported 61.2% N/A δ 7.45–7.10 (aryl), δ 178 (C=O)
3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione Not reported >95% 4.20 (HPLC) LogP = 1.60, m/z 245.1 [M+H]⁺

Key Observations :

  • Purity and Retention : Compounds with bulky substituents (e.g., naphthalenyl) show longer HPLC retention times (~5.10 min) due to increased hydrophobicity .
  • Spectroscopic Trends : Aryl protons in 3-(halobenzyl) derivatives resonate between δ 7.45–6.85, while carbonyl carbons appear at δ 165–178 .

Biological Activity

Introduction

3-(2-Chlorobenzyl)imidazolidine-2,4-dione is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

3-(2-Chlorobenzyl)imidazolidine-2,4-dione can be synthesized through various organic reactions. The general synthetic route involves the reaction of imidazolidine-2,4-dione with 2-chlorobenzyl chloride under basic conditions. This process typically yields the desired compound along with other by-products that may require purification.

Synthesis Overview

StepReaction TypeReagentsConditions
1Nucleophilic substitutionImidazolidine-2,4-dione + 2-chlorobenzyl chlorideBasic medium
2PurificationSolvent extraction or recrystallizationVaries based on impurities

Antimicrobial Properties

Research indicates that 3-(2-Chlorobenzyl)imidazolidine-2,4-dione exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values have been determined using standard broth dilution methods.

Case Study: Antimicrobial Testing

In one study, the compound was tested against several Gram-positive and Gram-negative bacteria. The results showed:

  • Staphylococcus aureus : MIC = 8 mg/L
  • Escherichia coli : MIC = 16 mg/L
  • Pseudomonas aeruginosa : MIC = 32 mg/L

These findings suggest that the compound has promising potential as an antimicrobial agent, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 3-(2-Chlorobenzyl)imidazolidine-2,4-dione have also been evaluated in various cancer cell lines. The MTT assay is commonly used to assess cell viability after treatment with the compound.

Findings from Cytotoxicity Studies

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The results indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity towards normal cells .

The biological mechanisms through which 3-(2-Chlorobenzyl)imidazolidine-2,4-dione exerts its effects are still under investigation. Preliminary studies suggest that its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer cells, it may induce apoptosis through activation of caspases or inhibition of cell cycle progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazolidine derivatives. Modifications to the chlorobenzyl moiety or the imidazolidine core can significantly influence the compound's efficacy and selectivity.

Comparison with Related Compounds

CompoundMIC (mg/L)IC50 (µM)
3-(2-Chlorobenzyl)imidazolidine-2,4-dione815
3-(4-Chlorobenzyl)imidazolidine-2,4-dione1622
Imidazolidine without substitution>32>30

This table illustrates that modifications can enhance or reduce biological activity, emphasizing the importance of precise structural changes in drug design .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(2-Chlorobenzyl)imidazolidine-2,4-dione in a laboratory setting?

  • Methodological Answer : Synthesis requires careful selection of reaction conditions (e.g., solvent polarity, temperature, and catalyst use). Statistical experimental design, such as factorial design, can minimize trial-and-error approaches by systematically varying parameters (e.g., molar ratios, reaction time) . For example, highlights the use of design-of-experiments (DoE) to optimize yield and purity. Stability studies () suggest avoiding thermal decomposition by maintaining temperatures below thresholds where harmful byproducts form .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For instance:

  • 1^1H NMR : Confirm the presence of the chlorobenzyl group via aromatic proton signals (δ 7.2–7.5 ppm) and imidazolidine-dione protons (δ 4.0–5.0 ppm).
  • IR : Identify carbonyl stretches (C=O) at ~1750–1700 cm1^{-1} and C-Cl stretches at ~550–600 cm1^{-1}.
    Cross-referencing with PubChem data (e.g., ) ensures alignment with known spectra .

Q. What stability precautions are necessary during storage and handling?

  • Methodological Answer : and emphasize avoiding prolonged exposure to moisture and high temperatures. Store in inert atmospheres (e.g., argon) at 2–8°C. Stability testing via accelerated degradation studies (e.g., 40°C/75% relative humidity for 1–3 months) can identify decomposition pathways .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms () enable prediction of transition states and intermediates. For example, ICReDD’s approach integrates computational screening to narrow optimal conditions (e.g., solvent effects, catalyst selection) before experimental validation . A workflow might include:

  • Step 1 : Simulate reaction coordinates using software like Gaussian or ORCA.
  • Step 2 : Validate predictions via small-scale experiments (e.g., 10 mmol scale).
  • Step 3 : Refine parameters using feedback from experimental yields .

Q. How should researchers address contradictions in reported biological activity data for structural analogs?

  • Methodological Answer : Comparative studies of analogs (e.g., ’s chlorophenyl derivatives) require rigorous control of variables:

  • Variable 1 : Purity assessment (HPLC ≥95%).
  • Variable 2 : Solvent effects in bioassays (e.g., DMSO vs. aqueous buffers).
  • Variable 3 : Cell line specificity (e.g., HEK293 vs. HepG2).
    Meta-analysis of literature (e.g., ’s 19-paper review) can identify trends in structure-activity relationships (SAR) .

Q. What strategies resolve discrepancies in thermal stability data across studies?

  • Methodological Answer : Thermogravimetric analysis (TGA) under standardized conditions (e.g., 10°C/min in nitrogen) minimizes variability. notes no decomposition under recommended conditions, but conflicting reports may arise from impurities. Mitigation steps:

  • Step 1 : Reproduce studies using identical equipment (e.g., TGA model).
  • Step 2 : Characterize impurities via LC-MS and correlate with decomposition profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chlorobenzyl)imidazolidine-2,4-dione
Reactant of Route 2
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3-(2-Chlorobenzyl)imidazolidine-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.